Cas no 868271-24-3 (2-hydroxy-5-methylbenzene-1-carboximidamide)

2-hydroxy-5-methylbenzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarboximidamide, 2-hydroxy-5-methyl-
- 2-hydroxy-5-methylbenzene-1-carboximidamide
- 868271-24-3
- SCHEMBL8267256
- EN300-1869756
-
- Inchi: InChI=1S/C8H10N2O/c1-5-2-3-7(11)6(4-5)8(9)10/h2-4,11H,1H3,(H3,9,10)
- InChI Key: LYWMGNPQYXGWND-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 150.079312947Da
- Monoisotopic Mass: 150.079312947Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 70.1Ų
2-hydroxy-5-methylbenzene-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869756-0.5g |
2-hydroxy-5-methylbenzene-1-carboximidamide |
868271-24-3 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1869756-1.0g |
2-hydroxy-5-methylbenzene-1-carboximidamide |
868271-24-3 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1869756-1g |
2-hydroxy-5-methylbenzene-1-carboximidamide |
868271-24-3 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1869756-0.05g |
2-hydroxy-5-methylbenzene-1-carboximidamide |
868271-24-3 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1869756-5.0g |
2-hydroxy-5-methylbenzene-1-carboximidamide |
868271-24-3 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1869756-10.0g |
2-hydroxy-5-methylbenzene-1-carboximidamide |
868271-24-3 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1869756-0.25g |
2-hydroxy-5-methylbenzene-1-carboximidamide |
868271-24-3 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1869756-10g |
2-hydroxy-5-methylbenzene-1-carboximidamide |
868271-24-3 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1869756-0.1g |
2-hydroxy-5-methylbenzene-1-carboximidamide |
868271-24-3 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1869756-2.5g |
2-hydroxy-5-methylbenzene-1-carboximidamide |
868271-24-3 | 2.5g |
$1370.0 | 2023-09-18 |
2-hydroxy-5-methylbenzene-1-carboximidamide Related Literature
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 2-hydroxy-5-methylbenzene-1-carboximidamide
2-Hydroxy-5-methylbenzene-1-carboximidamide (CAS No. 868271-24-3): An Overview
2-Hydroxy-5-methylbenzene-1-carboximidamide (CAS No. 868271-24-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound, also known as 5-methyl-2-hydroxybenzamidine, is characterized by its aromatic ring with a hydroxyl group and a methyl group, as well as an amidine functional group. These structural features contribute to its diverse chemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.
The chemical structure of 2-hydroxy-5-methylbenzene-1-carboximidamide is composed of a benzene ring substituted with a hydroxyl group at the 2-position and a methyl group at the 5-position. The amidine group (-C(=NH)NH2) is attached to the benzene ring at the 1-position. This arrangement provides the compound with both electron-donating and electron-withdrawing properties, which can influence its reactivity and stability in different chemical environments.
In the realm of medicinal chemistry, 2-hydroxy-5-methylbenzene-1-carboximidamide has shown promise as a potential lead compound for the development of new therapeutic agents. Recent studies have explored its biological activity and pharmacological properties, particularly in the context of anti-inflammatory and anti-cancer applications. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary studies have indicated that certain analogs of 2-hydroxy-5-methylbenzene-1-carboximidamide possess selective cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.
The synthesis of 2-hydroxy-5-methylbenzene-1-carboximidamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-hydroxy-5-methylbenzoic acid with ammonia or an amine derivative to form the amidine group. Another approach involves the use of multicomponent reactions (MCRs), which allow for the efficient synthesis of this compound along with a range of structurally diverse derivatives. These synthetic strategies not only provide access to the target molecule but also enable the introduction of functional groups that can be further modified to enhance its biological activity or physicochemical properties.
In addition to its applications in medicinal chemistry, 2-hydroxy-5-methylbenzene-1-carboximidamide has been investigated for its potential use in materials science. The presence of the hydroxyl and amidine groups makes it an attractive candidate for the development of functional materials with specific properties, such as enhanced solubility, thermal stability, or optical activity. For example, recent research has explored the use of this compound as a building block for supramolecular assemblies and polymeric materials, where its ability to form hydrogen bonds and π-stacking interactions can be harnessed to create well-defined nanostructures with tailored functionalities.
The physical properties of 2-hydroxy-5-methylbenzene-1-carboximidamide are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 190°C to 195°C. The compound is moderately soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in non-polar solvents like hexane or toluene. These solubility characteristics are important considerations when designing synthetic protocols or formulating pharmaceutical preparations containing this compound.
From an analytical perspective, various techniques can be employed to characterize and quantify 2-hydroxy-5-methylbenzene-1-carboximidamide. High-performance liquid chromatography (HPLC) is commonly used for purity analysis and quantification, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its molecular structure. Mass spectrometry (MS) is another valuable tool for confirming the identity and purity of this compound, especially when dealing with complex mixtures or trace amounts.
In conclusion, 2-hydroxy-5-methylbenzene-1-carboximidamide (CAS No. 868271-24-3) is a multifaceted organic compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure endows it with a range of desirable properties that make it an attractive target for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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